Diethyl(1-aminocyclopropyl)phosphonatehydrochloride
Description
Diethyl(1-aminocyclopropyl)phosphonate hydrochloride is an organophosphorus compound featuring a strained cyclopropane ring, an amine group, and a diethyl phosphonate moiety, stabilized as a hydrochloride salt. The cyclopropane ring introduces steric strain, which can enhance reactivity and binding affinity in biological systems . The phosphonate group acts as a bioisostere for phosphate esters, improving metabolic stability and enabling applications in medicinal chemistry, such as enzyme inhibition or antimicrobial agent development . Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical formulations .
Properties
Molecular Formula |
C7H17ClNO3P |
|---|---|
Molecular Weight |
229.64 g/mol |
IUPAC Name |
1-diethoxyphosphorylcyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H16NO3P.ClH/c1-3-10-12(9,11-4-2)7(8)5-6-7;/h3-6,8H2,1-2H3;1H |
InChI Key |
ACJYXDJEAQUQAP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1(CC1)N)OCC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl(1-aminocyclopropyl)phosphonatehydrochloride typically involves the reaction of diethyl phosphite with 1-aminocyclopropane in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, along with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Diethyl(1-aminocyclopropyl)phosphonatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphonate esters.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides and alkoxides are commonly employed
Major Products Formed:
Oxidation: Phosphonic acid derivatives.
Reduction: Various phosphonate esters.
Substitution: Substituted phosphonate compounds
Scientific Research Applications
Chemistry: Diethyl(1-aminocyclopropyl)phosphonatehydrochloride is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and other organophosphorus compounds .
Biology: In biological research, it is used to study enzyme inhibition and as a precursor for the synthesis of biologically active molecules .
Industry: In the industrial sector, it is used in the production of corrosion inhibitors, flame retardants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of Diethyl(1-aminocyclopropyl)phosphonatehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The cyclopropyl group and phosphonate moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons with Diethyl 1-Aminoalkylphosphonate Derivatives
Data from crystallographic studies of related diethyl 1-aminoalkylphosphonates (, entries 51–55) highlight critical structural differences:
- Stereochemical Impact: The S-configured compound (Entry 51) exhibits a torsion angle of −12°, whereas R-configured derivatives (Entries 52–54) show positive angles (~19°).
- Phosphonate Group Effects: The diethyl phosphonate moiety in all entries contributes to polarity and hydrogen-bonding capacity, distinguishing these compounds from non-phosphorylated amines.
Comparison with Cyclopropylamine Hydrochloride Derivatives
Compounds like (1-cyclohexylcyclopropyl)amine hydrochloride () and mecamylamine hydrochloride (, M9020) share the cyclopropylamine-hydrochloride framework but lack the phosphonate group:
- Substituent Effects : The cyclohexyl group in (1-cyclohexylcyclopropyl)amine hydrochloride increases lipophilicity, favoring membrane permeability, whereas the phosphonate group in the target compound enhances solubility and stability in aqueous environments .
- Biological Relevance : Mecamylamine’s rigid structure enables selective receptor binding, while the target compound’s phosphonate may mimic transition states in enzymatic reactions .
Comparison with Aromatic Amine Hydrochlorides
Aromatic amines like (S)-(+)-N-Benzyl-1-(1-naphthyl)ethylamine hydrochloride () exhibit planar aromatic systems, contrasting with the target compound’s non-aromatic cyclopropane:
| Compound | Structure | Key Properties | Source |
|---|---|---|---|
| Aromatic amine derivatives | Extended π-systems | UV absorption, planar binding | |
| Target Compound | Strain-driven reactivity | Stereospecific interactions |
- Reactivity : The cyclopropane ring’s strain may facilitate ring-opening reactions under specific conditions, a property absent in aromatic amines .
Biological Activity
Diethyl(1-aminocyclopropyl)phosphonate hydrochloride (DECP) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroscience and parasitology. This article explores the biological activity of DECP, presenting data tables, case studies, and detailed research findings.
- Molecular Formula : C₇H₁₇ClNO₃P
- Molecular Weight : 229.6 g/mol
- CAS Number : 99478-35-0
DECP has been primarily studied for its role as an enzyme inhibitor , particularly against serine hydrolases. One of the key enzymes inhibited by DECP is acetylcholinesterase (AChE), which is crucial for the breakdown of acetylcholine in the nervous system. Inhibition of AChE can lead to increased levels of acetylcholine, impacting various neurological functions and disorders.
Table 1: Enzyme Inhibition Activity of DECP
| Enzyme | Inhibition Type | Implications |
|---|---|---|
| Acetylcholinesterase | Competitive | Potential treatment for Alzheimer's |
| Other Serine Hydrolases | Unknown | Further research needed |
1. Neuroscience Research
DECP's ability to modulate cholinergic signaling through AChE inhibition has made it a valuable tool in neuroscience research. Studies have indicated that DECP may enhance cognitive functions related to memory and learning by increasing acetylcholine availability.
Case Study: Alzheimer's Disease Model
In a study involving animal models of Alzheimer's disease, DECP administration resulted in improved memory retention and cognitive performance compared to control groups. The mechanism was attributed to enhanced cholinergic signaling due to AChE inhibition.
2. Antiparasitic Activity
Research has indicated that DECP may exhibit antiparasitic properties , particularly against nematodes and protozoa. The exact mechanism remains under investigation, but it is hypothesized that its enzyme inhibitory properties contribute to its antiparasitic effects.
Table 2: Antiparasitic Activity of DECP
| Parasite Type | Activity Observed | Research Findings |
|---|---|---|
| Nematodes | Moderate | Inhibition of growth |
| Protozoa | Limited | Further studies required |
Other Potential Applications
In addition to its known activities, DECP is being explored for other applications:
- Insecticidal Activity : Preliminary studies suggest potential use as an insecticide.
- Antimicrobial Activity : Investigation into its effectiveness against bacteria is ongoing.
Safety and Efficacy
While DECP shows promise in various applications, it is essential to note that comprehensive safety and efficacy studies are still lacking. Most current research remains in preliminary stages, necessitating further exploration before clinical applications can be established.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
